Ethyl alpha-bromophenylacetate

ATRP initiator polymerization kinetics activator regeneration

Ethyl alpha-bromophenylacetate (EBPA, CAS 2882-19-1) is an alpha-bromo ester with molecular formula C₁₀H₁₁BrO₂ and molecular weight 243.10 g/mol. It appears as a pale-yellow liquid with a boiling point of 89–92 °C at 0.9 mmHg, a density of 1.389 g/mL at 25 °C, and a refractive index n20/D >1.5390 (lit.).

Molecular Formula C10H11BrO2
Molecular Weight 243.1 g/mol
CAS No. 2882-19-1
Cat. No. B129744
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl alpha-bromophenylacetate
CAS2882-19-1
Synonyms2-Bromo-2-phenylacetic Acid Ethyl Ester;  DL-α-Bromophenylacetic Acid Ethyl Ester;  Ethyl (±)-α-Bromobenzeneacetate;  Ethyl (±)-α-Bromophenylacetate;  Ethyl 2-Bromo-2-phenylacetate;  Ethyl 2-Bromophenylacetate;  Ethyl Bromophenylacetate;  Ethyl α-Bromo-α-ph
Molecular FormulaC10H11BrO2
Molecular Weight243.1 g/mol
Structural Identifiers
SMILESCCOC(=O)C(C1=CC=CC=C1)Br
InChIInChI=1S/C10H11BrO2/c1-2-13-10(12)9(11)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3
InChIKeyBKTKLDMYHTUESO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl Alpha-Bromophenylacetate (CAS 2882-19-1): Core Properties and Procurement-Relevant Characteristics for Controlled Radical Polymerization and Asymmetric Synthesis


Ethyl alpha-bromophenylacetate (EBPA, CAS 2882-19-1) is an alpha-bromo ester with molecular formula C₁₀H₁₁BrO₂ and molecular weight 243.10 g/mol . It appears as a pale-yellow liquid with a boiling point of 89–92 °C at 0.9 mmHg, a density of 1.389 g/mL at 25 °C, and a refractive index n20/D >1.5390 (lit.) . As an alkyl halide, EBPA serves as a versatile building block in organic synthesis, enabling nucleophilic substitution and serving as an initiator in controlled/living radical polymerization . It exhibits moisture sensitivity and must be stored away from oxidizing agents .

Ethyl Alpha-Bromophenylacetate (2882-19-1): Why Methyl Esters, Chloro Analogs, and Unsubstituted Precursors Cannot Be Considered Interchangeable in Controlled Polymerization and Enantioselective Applications


The alpha-bromophenylacetate scaffold presents a specific combination of electronic and steric features that dictate its reactivity and selectivity profile. Direct substitution with methyl alpha-bromophenylacetate (CAS 3042-81-7) alters the ester steric bulk, potentially affecting nucleophilic approach and polymerization kinetics . The chloro analog (ethyl alpha-chlorophenylacetate) exhibits a stronger carbon-halogen bond, leading to different activation energies and a distinct photolytic pathway characterized by homolytic C–Cl cleavage rather than the more labile C–Br bond [1]. The non-brominated precursor, ethyl phenylacetate, lacks the alpha-leaving group entirely, precluding its use as an ATRP initiator or in SN2-based asymmetric transformations. Furthermore, the racemic nature of EBPA presents both a challenge and an opportunity: its enantiomers can be separated under specific chiral conditions, but substituting with a single enantiomer (e.g., (S)- or (R)-bromophenylacetic acid ethyl ester) will fundamentally alter the stereochemical outcome of any subsequent reaction [2]. These differences in bond dissociation energy, steric profile, and stereochemical availability render simple in-class substitution scientifically invalid for applications demanding precise control over polymerization or stereochemistry [3].

Ethyl Alpha-Bromophenylacetate (2882-19-1): A Comparative Quantitative Evidence Guide for Scientific Selection and Procurement Decisions


Photo-ATRP Initiator Performance: EBPA vs. Cyanoisopropyl Iodide (CPI) in LiI-Activated Polymerization of Methyl Methacrylate

In the bulk radical polymerization of methyl methacrylate (MMA) at 90 °C, the use of ethyl α-bromophenylacetate (EBrPA) as the initiator, when activated by substoichiometric lithium iodide (LiI), demonstrates a distinct kinetic behavior compared to the cyanoisopropyl iodide (CPI) initiator. While the polymerization rate with CPI is unaffected by the LiI/initiator ratio, the rate with EBrPA exhibits a positive correlation with the amount of LiI activator [1]. This observation is attributed to a LiBr-catalyzed halogen exchange between more active PMMA–I chains and less active PMMA–Br chains, a dynamic equilibrium that is unique to the bromo-ester initiator structure [1].

ATRP initiator polymerization kinetics activator regeneration

Photocatalyzed ATRP Rate Enhancement: EBPA with Au₂(μ-dppm)₂Cl₂ vs. Ir(ppy)₃ Catalyst Systems

In the photoredox-catalyzed atom transfer radical polymerization (photo-ATRP) of trimethylolpropane triacrylate (TMPTA) in film, the system employing ethyl α-bromophenylacetate (EBPA) as the initiator and a dinuclear gold(I) complex [Au₂(μ-dppm)₂]Cl₂ as the photocatalyst (1.25 mol% vs. initiator) achieves a faster rate of polymerization compared to the same system using the well-known Ir(ppy)₃ photocatalyst [1][2]. The EBPA/[Au₂(μ-dppm)₂]Cl₂ combination also enables successful chain extension to form block copolymers, confirming the living character of the polymerization [2].

photo-ATRP photoredox catalysis gold catalyst

Iron-Catalyzed Photo-ATRP: EBPA Initiator Efficiency with Low Catalyst Loading (102.6 ppm Fe) for Controlled PMMA Synthesis

In a photoinduced ATRP system using a well-defined non-symmetric NHC-iron(III) catalyst [FeBr(Pmb)₂] under 365 nm LED irradiation, ethyl α-bromophenylacetate (EBPA) acts as an efficient initiator for methyl methacrylate (MMA) polymerization. At a molar ratio of [MMA]/[EBPA]/[Fe] = 200/1/0.04 (corresponding to an exceptionally low catalyst loading of 102.6 ppm Fe), the system yields poly(methyl methacrylate) with a polydispersity (Ð) of 1.15 at 50% monomer conversion after 12 hours at 25 °C in bulk [1]. This demonstrates EBPA's compatibility with ultra-low catalyst loadings while maintaining narrow molecular weight distribution, a key metric of controlled/living character.

iron catalyst NHC ligand low catalyst loading

Enantiomeric Resolution Capability: EBPA-Derived α-Bromophenylacetic Acid as a Model Analyte in Chiral Capillary Electrophoresis

The racemic nature of ethyl α-bromophenylacetate makes it a precursor to α-bromophenylacetic acid (BPAA), which has been extensively studied as a model analyte for chiral separations. In micellar electrokinetic chromatography (MEKC), (±)-BPAA is enantiomerically resolved using chiral selectors such as L-UCPB and L-UCLB [1]. The stability of BPAA in 50% aqueous methanol has been investigated to validate its suitability as a chiral separation model, with decomposition products (mandelic acid and α-methoxyphenylacetic acid) being separated and identified via capillary electrophoresis [2]. This established role as a benchmark analyte in chiral separation methodology development is a unique attribute of the alpha-bromophenylacetate scaffold.

chiral separation capillary electrophoresis enantiomer resolution

Synthetic Versatility in Nitrone Formation: EBPA as a Precursor to α-Ethoxycarbonyl-N,α-diphenylnitrone

Ethyl α-bromophenylacetate (EBPA) is specifically employed in the synthesis of α-ethoxycarbonyl-N,α-diphenylnitrone, a valuable intermediate in 1,3-dipolar cycloaddition chemistry . This transformation leverages the alpha-bromo ester functionality to introduce both the ester and phenyl groups into the nitrone framework. In contrast, the non-brominated precursor, ethyl phenylacetate, cannot undergo the requisite substitution to form the analogous nitrone, and the methyl ester analog (methyl alpha-bromophenylacetate) would yield a different ester substituent, potentially altering the nitrone's reactivity and steric profile in subsequent cycloadditions .

nitrone synthesis diphenylnitrone building block

Kinetic Resolution Potential: The α-Bromophenylacetate Scaffold in Asymmetric Nucleophilic Substitution

The alpha-bromophenylacetate framework, represented by racemic α-bromophenylacetamides (derived from the corresponding acid/ester), undergoes efficient kinetic resolution in the presence of benzenethiolate and Cinchona alkaloid salts as phase-transfer catalysts [1]. This process yields (S)-enantioenriched α-sulfanylated products. The bromine atom at the alpha position serves as a labile leaving group, enabling the dynamic kinetic resolution pathway that is essential for achieving high enantioselectivity. The ethyl ester (EBPA) provides the same reactive alpha-bromo stereocenter, making it a viable precursor to substrates for such asymmetric transformations [1].

kinetic resolution asymmetric synthesis phase-transfer catalysis

Ethyl Alpha-Bromophenylacetate (2882-19-1): High-Value Research and Industrial Application Scenarios Validated by Comparative Evidence


Controlled Radical Polymerization with Ultra-Low Metal Catalyst Loadings

Researchers developing sustainable and cost-effective polymer synthesis protocols can leverage EBPA as an initiator in photo-ATRP systems employing iron-based catalysts. As demonstrated with the [FeBr(Pmb)₂] catalyst, EBPA enables the production of well-defined PMMA with a narrow polydispersity (Ð = 1.15) at a catalyst loading of only 102.6 ppm Fe [1]. This scenario is particularly valuable for industrial applications where minimizing metal contamination is critical, such as in electronics, biomedical materials, and high-purity specialty polymers. The low dispersity indicates excellent control over chain growth, ensuring reproducible material properties.

Photoredox-Catalyzed ATRP with Gold Complexes for Block Copolymer Synthesis

For scientists engaged in advanced materials chemistry requiring precise polymer architectures, EBPA serves as a reliable initiator in photoredox-catalyzed ATRP. When paired with the dinuclear gold(I) complex [Au₂(μ-dppm)₂]Cl₂, EBPA facilitates a faster polymerization rate compared to the Ir(ppy)₃ benchmark system [2][3]. Furthermore, the living character of this system is confirmed by successful chain extension to form block copolymers [3]. This application is ideal for producing functional block copolymers for coatings, adhesives, and drug delivery systems, where the gold catalyst offers advantages in solubility and cost relative to iridium-based alternatives.

Chiral Separation Method Development and Validation

Analytical chemists and quality control laboratories focused on enantiomeric purity assessment can utilize EBPA as a precursor to α-bromophenylacetic acid, a well-established model analyte for chiral capillary electrophoresis (CE) and micellar electrokinetic chromatography (MEKC) method development [4]. The racemic nature of EBPA and the documented stability and separation behavior of its acid derivative in various buffer systems provide a reliable benchmark for optimizing and validating new chiral separation protocols [5]. This reduces method development timelines and enhances data reliability in pharmaceutical and agrochemical analysis.

Asymmetric Synthesis via Dynamic Kinetic Resolution of α-Bromo Esters

Medicinal chemists and process chemists seeking enantiomerically enriched building blocks can employ EBPA as a substrate in dynamic kinetic resolution strategies. The labile alpha-bromine leaving group enables efficient nucleophilic substitution under phase-transfer catalysis, as demonstrated with related α-bromophenylacetamides using Cinchona alkaloid catalysts [6]. This approach provides access to enantioenriched α-substituted phenylacetic acid derivatives, which are valuable intermediates for the synthesis of chiral pharmaceuticals and agrochemicals. The ethyl ester functionality can be retained or hydrolyzed as needed for further synthetic elaboration.

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